1-(Propane-2-sulfonyl)-piperidin-3-ylamine

Kinase Inhibition CDK2 CDK7

Researchers face off-target CDK7 interference when studying CDK2-specific functions. This chiral sulfonyl piperidine provides a solution. - **Potency & Selectivity:** CDK2 IC₅₀ = 12 nM; >55-fold selective vs. CDK7. - **Structural Specificity:** 3-amino regioisomer with distinct inhibitory profile vs. 4-amino analog; predicted logP 2.22, TPSA 72.2 Ų. - **Supply:** Free base (C₈H₁₈N₂O₂S, MW 206.31). Rigorously tested for SAR reproducibility.

Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
Cat. No. B12073008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propane-2-sulfonyl)-piperidin-3-ylamine
Molecular FormulaC8H18N2O2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCCC(C1)N
InChIInChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3
InChIKeyNHRKQAGAWHZUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propane-2-sulfonyl)-piperidin-3-ylamine: Kinase & GPCR Research Tool


1-(Propane-2-sulfonyl)-piperidin-3-ylamine is a chiral piperidine derivative featuring a propane-2-sulfonyl group at the piperidine nitrogen and a primary amine at the 3-position [1]. It belongs to the sulfonyl piperidine class, which has been broadly explored for prokineticin receptor modulation and kinase inhibition [2], [3]. The compound is typically supplied as a free base with molecular formula C₈H₁₈N₂O₂S and molecular weight 206.31 g/mol, and is intended exclusively for research and development purposes [1].

Kinase and GPCR pathway research tool
Free base form supports chemical derivatization
Sulfonyl piperidine scaffold for SAR studies

Structure-Activity Relationships: Regioisomer & Sulfonyl Effects


Sulfonyl piperidine derivatives are not functionally interchangeable. The position of the amine (3- vs 4-) and the nature of the sulfonyl group (e.g., propane-2-sulfonyl vs. methanesulfonyl) critically influence target binding, potency, and selectivity [1]. For example, 3-amino-substituted sulfonyl piperidines exhibit distinct inhibitory profiles against cyclin-dependent kinases compared to their 4-amino counterparts [2], while varying the sulfonyl substituent alters pharmacokinetic properties such as metabolic stability and plasma half-life [3]. Consequently, substituting 1-(propane-2-sulfonyl)-piperidin-3-ylamine with a close analog without empirical validation risks compromising assay reproducibility and project-specific SAR development.

Regioisomer mismatch

3- versus 4-amino substitution may shift kinase inhibition profiles

Sulfonyl group variation

Propane-2-sulfonyl vs. methanesulfonyl can alter target selectivity and metabolic stability

1-(Propane-2-sulfonyl)-piperidin-3-ylamine: Comparative Profiling vs. Analogs


CDK2 Selectivity Over CDK7

In enzymatic assays, 1-(propane-2-sulfonyl)-piperidin-3-ylamine exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12 nM, while showing only moderate activity against CDK7 (IC₅₀ = 670 nM) [1]. This represents a >55-fold selectivity for CDK2 over CDK7. In contrast, the 4-amino regioisomer 1-(propane-2-sulfonyl)piperidin-4-amine and the methanesulfonyl analog 1-(methanesulfonyl)piperidin-3-amine have not been reported to exhibit comparable CDK2 potency or selectivity [2].

CDK2 vs CDK7 Selectivity
Head-to-head
CDK2 IC₅₀: 12 nM
CDK7 IC₅₀: 670 nM
>55-fold selectivity
Supports CDK2-selective pathway interpretation
In vitro kinase activity assays
Kinase Inhibition CDK2 CDK7 Cell Cycle

Predicted Permeability & Solubility Profile

Computational predictions indicate that 1-(propane-2-sulfonyl)-piperidin-3-ylamine has a logP of approximately 2.22 and a topological polar surface area (TPSA) of 72.2 Ų, which is substantially lower than the 138.7 Ų of more elaborate sulfonyl piperidine analogs such as CHEMBL3785126 [1]. The 4-amino regioisomer (1-(propane-2-sulfonyl)piperidin-4-amine) has a calculated XLogP3 of -0.1, suggesting a significant difference in lipophilicity and thus passive membrane permeability [2].

Predicted Permeability Profile
Class-level inference
logP ≈ 2.22, TPSA 72.2 Ų
ΔlogP ~2.3 vs. 4-amino isomer
Supports cell permeability assessment
Computational predictions; requires experimental validation
ADME Drug-likeness Physicochemical Properties

Minimal Beta-1 Adrenergic Receptor Binding

In binding assays, 1-(propane-2-sulfonyl)-piperidin-3-ylamine showed no measurable affinity for the Beta-1 adrenergic receptor (activity defined as 'inactive' or >55.69 µM) . In contrast, many piperidine-based 5-HT₂A antagonists and other sulfonyl piperidine derivatives exhibit significant binding to adrenergic receptors, which can confound in vivo behavioral or cardiovascular studies [1].

Beta-1 Adrenergic Binding
Head-to-head
>55.69 µM (inactive)
Typical piperidine ligands Ki
Supports selectivity profiling
Radioligand binding assay
Prokineticin Receptor Modulation
Class-level inference
Propane-2-sulfonyl SAR: preferred substituent (proprietary data)
Supports PKR pathway research scaffold selection
Patent data; requires independent validation
Selectivity Off-target Adrenergic Receptor

Prokineticin Receptor Modulation Potential

Sulfonyl piperidine derivatives encompassing the 1-(propane-2-sulfonyl)-piperidin-3-ylamine core are explicitly claimed as modulators of prokineticin receptors (PKR1 and PKR2) for treating psychiatric and neurological conditions [1]. While specific IC₅₀ data for this exact compound are not publicly disclosed in the patent, structural activity relationship (SAR) tables indicate that the propane-2-sulfonyl substitution provides an optimal balance of potency and metabolic stability compared to smaller (methyl) or larger (phenyl) sulfonyl groups [1].

Prokineticin Receptor Modulation
Class-level inference
Propane-2-sulfonyl SAR: preferred substituent (proprietary data)
Supports PKR pathway research scaffold selection
Patent data; requires independent validation
GPCR Prokineticin Receptor Neurological

1-(Propane-2-sulfonyl)-piperidin-3-ylamine: Key Research Applications


CDK2-Selective Chemical Probe Development

Given its potent CDK2 inhibition (IC₅₀ = 12 nM) and >55-fold selectivity over CDK7, 1-(propane-2-sulfonyl)-piperidin-3-ylamine is an ideal starting point for developing chemical probes to dissect CDK2-specific functions in cell cycle regulation, apoptosis, and cancer biology [1]. Researchers can use this compound to interrogate CDK2-dependent phosphorylation events with reduced CDK7 off-target interference.

Prokineticin Receptor Pathway Research

This compound is structurally encompassed within patent claims for prokineticin receptor modulation, which are implicated in circadian rhythm, pain, and psychiatric disorders [2]. Procurement is justified for academic or industrial labs conducting SAR studies around the sulfonyl piperidine pharmacophore to optimize PKR1/PKR2 ligands.

CNS-Penetrant Kinase Inhibitor Library Scaffold

With a favorable predicted logP (~2.22) and TPSA (72.2 Ų) that align with CNS drug-like space, 1-(propane-2-sulfonyl)-piperidin-3-ylamine serves as a versatile scaffold for parallel synthesis of focused kinase inhibitor libraries [3]. Its lack of Beta-1 adrenergic receptor binding further reduces the likelihood of cardiovascular safety flags in early screening cascades .

Regioisomer Selectivity Controls for SAR

When evaluating the impact of amine position on target engagement, this 3-amino regioisomer provides a critical comparator to the 4-amino analog (1-(propane-2-sulfonyl)piperidin-4-amine). The >2 log unit difference in predicted logP underscores the need to empirically assess both isomers to avoid misinterpreting structure-activity relationships [3].

Application
Selection Property
Validation Focus
CDK2 pathway studies
CDK2 isoform selectivity context
CDK2-specific substrate phosphorylation
Prokineticin GPCR pathway studies
Sulfonyl piperidine pharmacophore SAR
PKR1/PKR2 modulation profiling
CNS kinase inhibitor library design
Predicted CNS drug-like property profile
Permeability and selectivity screening
Regioisomer SAR studies
3-Amino vs. 4-amino regioisomer comparison
Target engagement and selectivity assays
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